Methods and Technical Details
The synthesis of EML741 involves several key steps that utilize organic synthesis techniques. The initial phase typically includes the formation of the core structure through a series of reactions such as condensation, cyclization, and functional group modifications.
Technical details regarding the specific reaction conditions (e.g., temperatures, solvent systems) are critical for reproducibility in laboratory settings.
Structure and Data
EML741's molecular structure can be represented by its chemical formula, which provides insights into its composition and arrangement of atoms. The compound features a complex arrangement typically characterized by:
Data obtained from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography confirm the structural integrity of EML741 and provide detailed information about bond lengths and angles.
Reactions and Technical Details
EML741 has been subjected to various chemical reactions to assess its stability and reactivity. Key reactions include:
Technical details regarding reaction kinetics, mechanisms, and yield percentages are essential for evaluating the compound's practical applications.
Process and Data
The mechanism of action for EML741 involves interaction with specific biological targets, often enzymes or receptors associated with disease pathways. Research indicates that EML741 may inhibit certain pathways involved in disease progression, leading to:
Data from biochemical assays demonstrate the efficacy of EML741 in modulating these pathways, providing a foundation for further therapeutic exploration.
Physical and Chemical Properties
EML741 exhibits several notable physical and chemical properties:
Relevant data from experiments measuring these properties contribute to understanding how EML741 can be effectively utilized in therapeutic settings.
Scientific Uses
EML741 has potential applications across various fields:
The ongoing research into EML741 underscores its promise as a versatile compound with significant implications in medicinal chemistry and pharmacology.
The 3H-benzo[e][1,4]diazepine core of EML741 represents a structurally distinct chemotype from classical quinazoline-based inhibitors of histone methyltransferases. This tricyclic system features a seven-membered diazepine ring fused to a benzene moiety, creating a rigid yet slightly curved architecture (Figure 1A). The scaffold's 5-amino group and C2 substituent (cyclohexyl in EML741) are strategically positioned to engage target proteins. The diazepine ring adopts a boat-like conformation when bound to GLP, as revealed by X-ray crystallography (PDB ID: 6MBP) at 1.95 Å resolution [5]. This conformation allows optimal placement of the 8-(3-(pyrrolidin-1-yl)propoxy side chain into a hydrophobic subpocket of the GLP substrate-binding site.
Critical binding interactions identified in the co-crystal structure (Figure 1B) include:
Table 1: Key Binding Interactions of EML741 with GLP (PDB 6MBP)
Scaffold Region | Residues Involved | Interaction Type | Distance (Å) |
---|---|---|---|
5-Amino group | Asp1073 (backbone) | Dual H-bond | 2.9 / 3.1 |
2-Cyclohexyl | Phe1076, Tyr1101 | Hydrophobic | 3.5-4.2 |
Piperidine N | Glu1113 | Ionic | 3.4 |
7-Methoxy | Leu1086 | Van der Waals | 3.8 |
Benzo ring | Phe1158, Tyr1124 | π-Stacking | 4.1-5.3 |
The scaffold's molecular geometry (approximate dimensions: 12.3 Å × 8.7 Å × 5.1 Å) enables it to bypass steric clashes observed with bulkier quinazolines while maintaining complementary surface contacts with the GLP binding cleft. The diazepine nitrogen (N4) participates in a water-mediated hydrogen bond network, enhancing binding specificity [5]. This intricate interaction profile explains the high binding affinity (Ki < 10 nM) and selectivity observed in biochemical assays.
The discovery of EML741 exemplifies a successful scaffold-hopping strategy to overcome limitations of quinazoline-based G9a/GLP inhibitors. Quinazoline derivatives (e.g., UNC0638) exhibited potent enzymatic inhibition (IC₅₀ < 15 nM) but suffered from poor pharmacokinetic properties, particularly low blood-brain barrier penetration and metabolic instability [2] [6]. Rational design focused on replacing the planar quinazoline core with the bioisosteric benzo[e][1,4]diazepine to achieve:
Computational modeling drove the scaffold selection process:
Table 2: Physicochemical Comparison of Scaffolds
Property | Quinazoline (UNC0638) | Benzodiazepine (EML741) | Improvement |
---|---|---|---|
Molecular weight | 493.6 g/mol | 531.7 g/mol | +7.7% |
cLogP | 4.7 | 3.1 | -34% |
Polar surface area | 78 Ų | 92 Ų | +18% |
H-bond donors | 2 | 3 | +50% |
Rotatable bonds | 8 | 10 | +25% |
PAMPA-BBB permeability | 2.1 × 10⁻⁶ cm/s | 8.7 × 10⁻⁶ cm/s | 4.1-fold ↑ |
The scaffold hop resulted in significantly enhanced permeability in parallel artificial membrane permeability assays (PAMPA), with BBB-specific PAMPA values increasing from 2.1 × 10⁻⁶ cm/s (quinazoline) to 8.7 × 10⁻⁶ cm/s (EML741) – crossing the critical BBB penetration threshold (4.0 × 10⁻⁶ cm/s) [2]. This permeability boost was attributed to reduced molecular planarity and optimized lipophilicity, demonstrating the success of structure-based design in addressing pharmacokinetic limitations.
Systematic SAR exploration of the benzo[e][1,4]diazepine scaffold revealed critical structure-activity trends centered on the C2 position and 5-amino group:
C2 Substituent Optimization (R² Group)
5-Amino Group Modifications
Peripheral Substituent Effects
Table 3: SAR Summary of Key Benzo[e][1,4]diazepine Analogues
Modification Position | Structural Variation | GLP IC₅₀ (nM) | Relative Potency |
---|---|---|---|
C2 substituent | Cyclohexyl (EML741) | 32 | 1.0× |
Cyclopentyl | 180 | 0.18× | |
4-Fluorophenyl | 150 | 0.21× | |
5-Amino group | -NH₂ (EML741) | 32 | 1.0× |
-NHCH₃ | 210 | 0.15× | |
-N(CH₃)₂ | >1000 | <0.03× | |
8-Linker terminal amine | Pyrrolidine (EML741) | 32 | 1.0× |
Piperidine | 103 | 0.31× | |
Dimethylamino | 290 | 0.11× |
The comprehensive SAR analysis established that the 2-cyclohexyl-5-amino-3H-benzo[e][1,4]diazepine core represents the optimal balance of steric, electronic, and hydrophobic properties for GLP inhibition. These insights guided the prioritization of EML741 as a lead candidate with integrated potency (cellular IC₅₀: 85 nM), selectivity (>100-fold vs. SUV39H1, PRMT1), and drug-like properties (PAMPA-BBB: 8.7 × 10⁻⁶ cm/s) [2].
Chemical Compounds Mentioned:
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8